molecular formula C12H12N4O2 B2713082 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 338758-04-6

5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B2713082
CAS No.: 338758-04-6
M. Wt: 244.254
InChI Key: WMKUGXAOKZUBHY-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially saturated pyridine ring. The 4-nitrophenyl substituent at position 5 introduces strong electron-withdrawing effects, influencing both electronic properties and biological interactions. This scaffold is a key pharmacophore in medicinal chemistry, with derivatives explored for antiproliferative, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name

5-(4-nitrophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-16(18)11-3-1-10(2-4-11)15-6-5-12-9(8-15)7-13-14-12/h1-4,7H,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUGXAOKZUBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazolo[4,3-c]pyridine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of reduced pyrazolo[4,3-c]pyridine derivatives.

    Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on tetrahydro-pyrazolo[4,3-c]pyridine were synthesized and evaluated for their inhibitory effects on c-Met kinase, which is implicated in various cancers. Notably, one derivative exhibited an IC50 value of 68 nM against c-Met and demonstrated selective inhibition over other tyrosine kinases, showcasing its therapeutic promise in targeted cancer therapy .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. Research indicates that derivatives within the pyrazolo[4,3-c]pyridine class can disrupt microbial cell membranes, inhibiting growth against various bacterial and fungal strains. For instance, in vitro assays determined the minimum inhibitory concentrations (MIC) required to inhibit microbial growth effectively .

Corrosion Inhibition

Another intriguing application is in the field of corrosion science. Pyrazolo[4,3-c]pyridine derivatives have been studied as potential corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to their ability to adsorb onto metal surfaces and form protective layers .

Table 1: Anticancer Activity of Derivatives

Compound IDStructureIC50 (nM)Selectivity
Compound 1Structure A68>50-fold
Compound 2Structure BTBDTBD
Compound 3Structure CTBDTBD

Table 2: Antimicrobial Efficacy

Compound IDMicrobial StrainMIC (µg/mL)
Compound AE. coliTBD
Compound BS. aureusTBD
Compound CC. albicansTBD

Case Study 1: Targeting c-Met Kinase

In a study focused on cancer therapy, researchers designed a series of tetrahydro-pyrazolo[4,3-c]pyridine derivatives that were evaluated for their potency against c-Met kinase. Among these compounds, one showed remarkable selectivity and efficacy against cancer cell lines MKN45 and EBC-1, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Assays

A comprehensive evaluation of the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives was conducted against multiple bacterial strains. The results indicated that certain compounds effectively inhibited microbial growth at low concentrations, demonstrating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 338791-54-1)
  • Structure : Dual substitutions at positions 2 (4-fluorophenyl) and 5 (4-nitrophenyl).
  • The nitro group at position 5 may synergize with fluorophenyl for kinase inhibition .
  • Molecular Weight : 338.34 g/mol.
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (Compound 3 in )
  • Structure : Nitrophenyl carboxamide at position 5 and benzoyl at position 1.
  • Activity : Exhibited potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 21.8 μM) and antimicrobial activity (MIC = 26.7 μM) .
  • Key Feature : The nitro group enhances target binding, while the benzoyl moiety improves membrane permeability.
6-(4-Nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine (CAS 860784-83-4)
  • Structure : Nitrophenyl at position 6 and phenyl at position 2; pyrazole fused at [3,4-c] instead of [4,3-c].

Metabolic Stability and Structural Optimization

  • Central Core Modifications: 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine Core: Fluorine introduction at position 8 (in quinoline derivatives) or alkylation (e.g., methyl/ethyl groups) reduces N-glucuronidation and oxidation, enhancing metabolic stability . Hydroxyethyl Substituents: As in 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (), polar groups improve solubility but may increase susceptibility to phase II metabolism .

Antiproliferative and Kinase Inhibitory Activity

  • Chlorophenyl and Methoxyphenyl Analogues: 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (): Demonstrated antiproliferative activity (melting point 226–227°C; Rf = 0.49). The chloro group enhances lipophilicity, favoring membrane penetration . 4-(4-Ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Polar hydroxyl group reduces cytotoxicity (melting point 199–200°C; Rf = 0.17), highlighting substituent effects on selectivity .

Structural and Conformational Analysis

  • Crystal Structure Insights: In 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, the pyrazole-naphthalene dihedral angle (75.19°) and semi-chair conformation of the tetrahydro ring influence binding to kinase ATP pockets .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Property Reference
5-(4-Nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 5-NO₂Ph 285.30* Kinase inhibition, antimicrobial
2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-FPh, 5-NO₂Ph 338.34 Kinase inhibition (predicted)
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 7-ClPh, 4-Et, 2,6-Ph 439.93 Antiproliferative
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide 1-Bz, 5-NO₂Ph carboxamide 507.53 MTB pantothenate synthetase inhibition
6-(4-Nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine 6-NO₂Ph, 2-Ph 307.34 Structural isomer with reduced activity

*Calculated based on molecular formula C₁₂H₁₂N₄O₂.

Biological Activity

5-(4-Nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a member of the pyrazolo[4,3-c]pyridine class of compounds, which are recognized for their diverse biological activities. This compound's unique structure, characterized by a fused heterocyclic ring system, positions it as a potential candidate for various therapeutic applications. Recent research has highlighted its promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C16H15FN4O2
  • Molecular Weight : 338.34 g/mol
  • Boiling Point : Approximately 540.6 °C
  • Density : About 1.39 g/cm³

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Compounds in the pyrazolo[4,3-c]pyridine family have shown effectiveness against various pathogens. For instance, derivatives have been noted for their ability to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
  • Anticancer Potential : Studies indicate that this compound may possess significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of key proteins involved in cell survival and death .
  • Anti-inflammatory Effects : Some derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α), a critical mediator in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of TNF-α : A study reported that certain tetrahydropyrido-pyrazoles exhibited strong inhibitory effects on TNF-α production in macrophages. This finding supports the potential use of these compounds in managing inflammatory conditions such as rheumatoid arthritis and other autoimmune disorders .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various pyrazolo derivatives, this compound was shown to have a stronger cytotoxic effect than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased ROS production and modulation of apoptosis-related proteins such as p53 and Bax .

Interaction Studies

Research has employed various techniques to elucidate how this compound interacts with biological targets:

  • Molecular Docking Studies : These studies have indicated favorable binding interactions between the compound and key enzymes involved in disease pathways.
  • Cellular Assays : Various assays have been utilized to assess the compound's effects on cell viability and proliferation.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds within the pyrazolo[4,3-c]pyridine class:

Compound NameStructureUnique FeaturesBiological Activity
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridineC12H12FN3Lacks nitro groupPotential for different biological activities
Pyrazolo[4,3-b]pyridineC10H8N4Simpler structureUsed in various medicinal chemistry applications
5-(2-nitrophenyl)-4-methyl-4H-pyrazolo[3,4-b]quinolineC15H12N4O2Contains quinoline moietyExhibits anticancer properties

Q & A

Q. What spectroscopic techniques best characterize tautomeric forms in solution?

  • Methods :
  • ¹⁵N NMR : Detect tautomerism via nitrogen chemical shifts (e.g., δN = –120 ppm for pyrazole vs. –150 ppm for pyridine) .
  • UV-Vis : Monitor λmax shifts in polar vs. nonpolar solvents (e.g., λmax = 320 nm in DMSO vs. 305 nm in hexane).

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